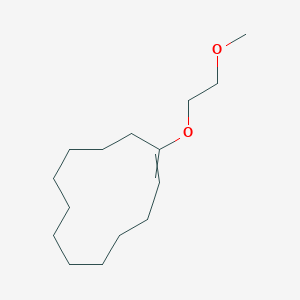

1-(2-Methoxyethoxy)cyclododec-1-ene

Description

1-(2-Methoxyethoxy)cyclododec-1-ene is a cyclic alkene derivative featuring a 12-membered carbon ring (cyclododecene) substituted with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 1-position.

Properties

CAS No. |

90060-03-0 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)cyclododecene |

InChI |

InChI=1S/C15H28O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h11H,2-10,12-14H2,1H3 |

InChI Key |

HRRBCHKVXKFLBW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CCCCCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxyethoxy)cyclododec-1-ene typically involves the reaction of (E,E,E)-2,6,10-cyclododecatrien-1-yl acetate with 2-methoxyethanol. This reaction is catalyzed by palladium(0) complexes, such as Pd(PPh3)4, in tetrahydropyran solutions at elevated temperatures (around 358K). The reaction yields the desired product with high selectivity, achieving conversion rates of up to 68.1% .

Chemical Reactions Analysis

1-(2-Methoxyethoxy)cyclododec-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated analog.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming six-membered ring products.

Scientific Research Applications

1-(2-Methoxyethoxy)cyclododec-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of surfactants and lubricants

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)cyclododec-1-ene involves its interaction with molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclic products through a concerted mechanism .

Comparison with Similar Compounds

Research and Application Gaps

- Synthesis Data: No direct synthesis protocols for 1-(2-Methoxyethoxy)cyclododec-1-ene are available in the evidence. Methods for analogous cyclododecene derivatives (e.g., methoxy-substituted) could be adapted .

- Biological Activity : Unlike patent compounds with 2-methoxyethoxy groups (e.g., protease inhibitors), the target compound’s bioactivity remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.